molecular formula C9H8ClFO3 B2927174 Methyl 2-(4-chloro-3-fluorophenoxy)acetate CAS No. 1551376-94-3

Methyl 2-(4-chloro-3-fluorophenoxy)acetate

Cat. No.: B2927174
CAS No.: 1551376-94-3
M. Wt: 218.61
InChI Key: NZTXQVBYOUZSHX-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-3-fluorophenoxy)acetate is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a methyl ester group attached to a phenoxyacetic acid moiety, which is further substituted with chlorine and fluorine atoms. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-fluorophenoxy)acetate typically involves the reaction of 4-chloro-3-fluorophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-chloro-3-fluorophenol+methyl chloroacetateK2CO3,acetoneMethyl 2-(4-chloro-3-fluorophenoxy)acetate\text{4-chloro-3-fluorophenol} + \text{methyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 4-chloro-3-fluorophenol+methyl chloroacetateK2​CO3​,acetone​Methyl 2-(4-chloro-3-fluorophenoxy)acetate

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-fluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted phenoxyacetates.

    Hydrolysis: 2-(4-chloro-3-fluorophenoxy)acetic acid.

    Oxidation: Oxidized phenoxy derivatives.

Scientific Research Applications

Methyl 2-(4-chloro-3-fluorophenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloro-3-fluorophenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTXQVBYOUZSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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